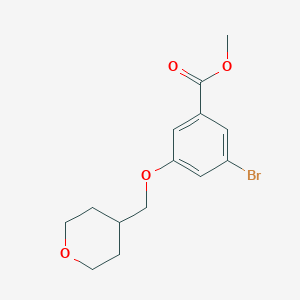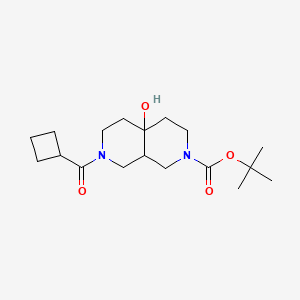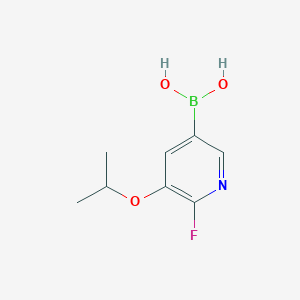
2-Fluoro-3-isopropoxypyridine-5-boronic acid
Vue d'ensemble
Description
2-Fluoro-3-isopropoxypyridine-5-boronic acid is a chemical compound with the IUPAC name (6-fluoro-5-isopropoxypyridin-3-yl)boronic acid . Its molecular weight is 198.99 .
Molecular Structure Analysis
The InChI code for 2-Fluoro-3-isopropoxypyridine-5-boronic acid is1S/C8H11BFNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5,12-13H,1-2H3 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-3-isopropoxypyridine-5-boronic acid are not detailed in the search results, boronic acids are generally used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical form of 2-Fluoro-3-isopropoxypyridine-5-boronic acid is solid . It has a molecular weight of 198.99 .Applications De Recherche Scientifique
Catalyst in Organic Synthesis
- Enhanced Catalysis for Amide Formation : Novel derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, which show a relation with 2-Fluoro-3-isopropoxypyridine-5-boronic acid, have been developed for improved catalysis in direct amide formation between carboxylic acids and amines. This demonstrates the potential of such boronic acid derivatives in organic synthesis (Arnold et al., 2008).
Intermediate in Organic Synthesis
- Intermediate for Natural Products and Organic Materials : Research has shown that compounds like 3-borono-5-fluorobenzoic acid, closely related to 2-Fluoro-3-isopropoxypyridine-5-boronic acid, are valuable intermediates in the synthesis of olefins, styrenes, biphenyl derivatives, and many natural products (Sun Hai-xia et al., 2015).
Study in Fluorescence Quenching
- Fluorescence Quenching Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for fluorescence quenching in alcohols, indicating the utility of these compounds in fluorescence-based applications (Geethanjali et al., 2015).
Synthesis of Fluoropyridines
- Synthesis of Fluoropyridines : Studies have shown the use of similar boronic acids in the Suzuki reaction to synthesize various substituted fluoropyridines, highlighting the role of these compounds in creating complex organic structures (Sutherland & Gallagher, 2003).
Boronic Acid–Diol Complexation
- Binding Affinity to Diols : The structure-reactivity relationships in boronic acid-diols complexation are crucial, as demonstrated by studies involving various boronic acids. This research is important for understanding the interactions with biologically relevant diols, which has implications in sensing and materials chemistry (Brooks et al., 2018).
Pharmaceutical and Biological Applications
- Interaction with Biological Molecules : Research on oxaborol derivatives synthesized using 2-fluoro-3-pyridineboronic acid has highlighted their potential in interacting with organic compounds and biological molecules for pharmaceutical and biological applications (Hernández-Negrete et al., 2021).
Chemosensors Development
- Fluorescent Chemosensors : Boronic acids, including derivatives related to 2-Fluoro-3-isopropoxypyridine-5-boronic acid, have been utilized in developing fluorescent chemosensors for detecting carbohydrates and bioactive substances (Huang et al., 2012).
Affinity Transducer in Electropolymerization
- Electropolymerization and Sensing : Boronate-substituted polyanilines derived from boronic acids can serve as affinity transducers in electropolymerization, providing a novel detection principle for reagentless affinity sensors (Nikitina et al., 2015).
Safety And Hazards
The safety information for 2-Fluoro-3-isopropoxypyridine-5-boronic acid indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and getting medical advice/attention if you feel unwell .
Propriétés
IUPAC Name |
(6-fluoro-5-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQOKCQFQZHKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-isopropoxypyridine-5-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



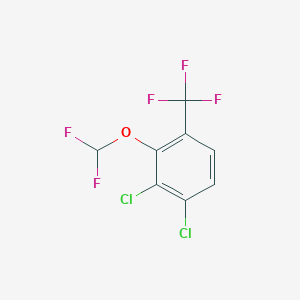
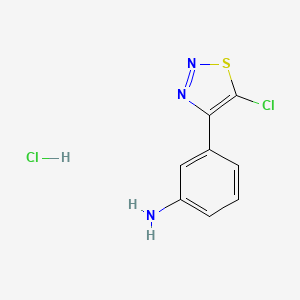
![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)
![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)

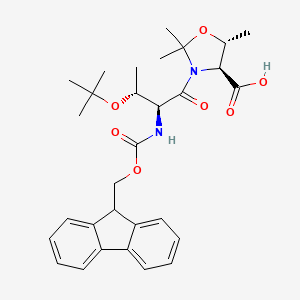
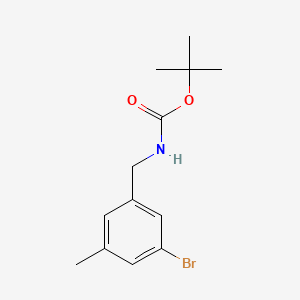
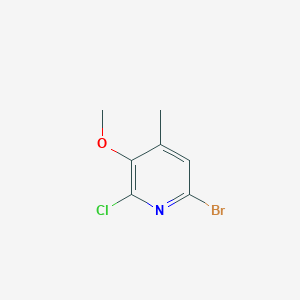
![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)
